1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione
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Overview
Description
1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione is a complex organic compound with a unique structure that includes multiple fused rings and various functional groups
Preparation Methods
The synthesis of 1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as benzylamine and dimethylcyclohexanone, followed by cyclization and oxidation reactions under specific conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione include:
Phenanthrene derivatives: These compounds share a similar fused ring structure and can undergo similar chemical reactions.
Quinoline derivatives: These compounds have a quinoline core and exhibit similar chemical properties.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications.
Properties
CAS No. |
27255-52-3 |
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Molecular Formula |
C25H32N2O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-benzyl-4a,6a-dimethyl-4,4b,5,6,7,9,10,10a,10b,11-decahydro-3H-quinolino[6,5-f]quinoline-2,8-dione |
InChI |
InChI=1S/C25H32N2O2/c1-24-14-13-23(29)27(16-17-6-4-3-5-7-17)21(24)10-8-18-19(24)12-15-25(2)20(18)9-11-22(28)26-25/h3-7,10,18-20H,8-9,11-16H2,1-2H3,(H,26,28) |
InChI Key |
LTJAAQYDMFCECQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)N(C1=CCC3C2CCC4(C3CCC(=O)N4)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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